methyl 2-(2-{[3-cyano-4-(furan-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetamido)benzoate
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Overview
Description
Methyl 2-(2-{[3-cyano-4-(furan-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetamido)benzoate is a complex organic compound with a unique structure that combines several functional groups, including a cyano group, a furan ring, and a hexahydroquinoline moiety. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various biological targets, leading to a range of biological activities .
Mode of Action
It’s known that similar compounds can interact with their targets through various mechanisms, such as inhibition or activation of enzymatic activity, modulation of protein function, or alteration of cellular processes .
Biochemical Pathways
Similar compounds have been known to affect a variety of biochemical pathways, leading to diverse downstream effects .
Result of Action
Similar compounds have been known to exert a variety of effects at the molecular and cellular levels .
Action Environment
Environmental factors such as ph, temperature, and presence of other molecules can significantly influence the action of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(2-{[3-cyano-4-(furan-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetamido)benzoate typically involves multiple steps. One common method involves the cyclocondensation of 2-cyanoacetamido benzoate with a suitable aldehyde or ketone in the presence of a base such as piperidine . The reaction is usually carried out under reflux conditions in a solvent like ethanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimizing reaction conditions and scaling up the process, would apply. This might involve the use of continuous flow reactors and automated synthesis equipment to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-{[3-cyano-4-(furan-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetamido)benzoate can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The cyano group can be reduced to an amine group under hydrogenation conditions.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Substitution: Nucleophiles such as thiols or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(2-{[3-cyano-4-(furan-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetamido)benzoate has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-{[3-cyano-4-(4-fluorophenyl)pyridin-2-yl]sulfanyl}benzoate .
- 2-(3-cyano-4,5,5-trimethyl-5H-furan-2-ylidene)malononitrile .
- Ethyl-2-cyano-3-(furan-2-yl)-prop-2-enoate .
Uniqueness
Methyl 2-(2-{[3-cyano-4-(furan-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetamido)benzoate is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the furan ring and hexahydroquinoline moiety distinguishes it from other similar compounds .
Properties
IUPAC Name |
methyl 2-[[2-[[3-cyano-4-(furan-2-yl)-5-oxo-4,6,7,8-tetrahydro-1H-quinolin-2-yl]sulfanyl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O5S/c1-31-24(30)14-6-2-3-7-16(14)26-20(29)13-33-23-15(12-25)21(19-10-5-11-32-19)22-17(27-23)8-4-9-18(22)28/h2-3,5-7,10-11,21,27H,4,8-9,13H2,1H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEHIOOSKALOWAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)CSC2=C(C(C3=C(N2)CCCC3=O)C4=CC=CO4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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